molecular formula C18H19ClN2O4 B11588739 1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate

1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate

Cat. No.: B11588739
M. Wt: 362.8 g/mol
InChI Key: PZEGWPQJTDNMRL-UHFFFAOYSA-N
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Description

1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes phenoxyacetyl, amino, and carbamate groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxyacetic acid with an appropriate amine to form the phenoxyacetyl amide. This intermediate is then reacted with 2-amino-1-propanol to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

1-[(2-phenoxyacetyl)amino]propan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C18H19ClN2O4/c1-13(25-18(23)21-15-7-5-6-14(19)10-15)11-20-17(22)12-24-16-8-3-2-4-9-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23)

InChI Key

PZEGWPQJTDNMRL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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